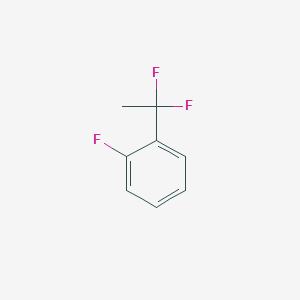

1-(1,1-Difluoroethyl)-2-fluorobenzene

Descripción general

Descripción

“1-(1,1-Difluoroethyl)-2-fluorobenzene” is a chemical compound with the CAS Number: 657-35-2 . Its molecular weight is 142.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 .Chemical Reactions Analysis

There is a study on the photodissociation dynamics of the 1,1-difluoroethyl radical . The study used Born-Oppenheimer Molecular Dynamics (BOMD) trajectory calculations to simulate the dissociation dynamics of photolytically excited 1,1-difluoroethyl radicals .Physical And Chemical Properties Analysis

The compound is slightly soluble in water and soluble in alcohol and ether .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

Fluorobenzenes, such as 1-(1,1-Difluoroethyl)-2-fluorobenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring alters the electronic properties of the molecule, making it a poor π-electron donor. This characteristic allows these molecules to be used as non-coordinating solvents or easily displaced ligands in metal complexes. Additionally, the C-H and C-F bond activation reactions facilitated by reactive transition metal complexes open new avenues for organic synthesis, utilizing fluorobenzenes as substrates or solvents (Pike, Crimmin, & Chaplin, 2017).

Environmental Biodegradation

The study of difluorobenzenes' biodegradation, closely related to compounds like 1-(1,1-Difluoroethyl)-2-fluorobenzene, has significant environmental implications. A microbial strain, Labrys portucalensis, was identified to degrade certain difluorobenzenes, highlighting the potential for bioremediation strategies in treating industrial waste containing fluorinated organic compounds. This research underscores the ability of certain microbes to use fluorinated compounds as carbon and energy sources, thereby contributing to the degradation of persistent pollutants (Moreira et al., 2009).

Fluorination Techniques

In the context of synthetic organic chemistry, the development of efficient fluorination techniques is crucial for modifying compounds like 1-(1,1-Difluoroethyl)-2-fluorobenzene. The direct use of aqueous hydrofluoric acid in combination with iodosylbenzene presents a practical and convenient method for the fluorination of 1,3-dicarbonyl compounds. This methodology provides a pathway to selectively introduce fluorine atoms into organic molecules, significantly impacting the synthesis of fluorinated derivatives for pharmaceutical and agrochemical applications (Kitamura et al., 2011).

Greener Chemistry Approaches

The pursuit of environmentally benign chemical processes has led to the exploration of greener fluorination techniques. The use of electrophilic fluorinating reagents in aqueous media or under solvent-free conditions demonstrates an effort to reduce the environmental impact of chemical syntheses involving fluorinated compounds. These methodologies offer a safer, more sustainable approach to the synthesis of fluorinated materials, including modifications to compounds like 1-(1,1-Difluoroethyl)-2-fluorobenzene, by minimizing hazardous solvents and utilizing more efficient reaction conditions (Stavber & Stavber, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYVOOREJIMEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288146 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoroethyl)-2-fluorobenzene | |

CAS RN |

1138445-14-3 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

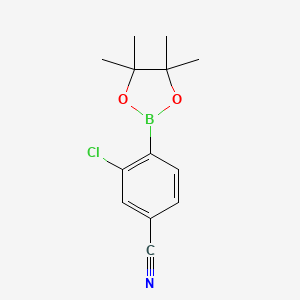

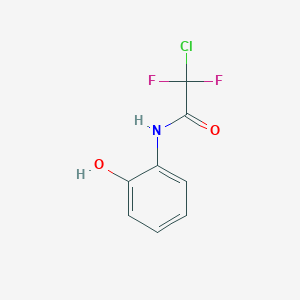

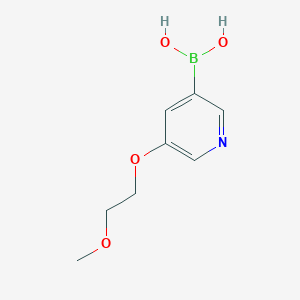

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)